![molecular formula C15H17Cl2N5 B5615628 6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine](/img/structure/B5615628.png)
6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the reaction of cyanuric chloride with different amines. For instance, a method for the synthesis of 1-chlorophenazines, which shares a synthetic pathway similar to our compound of interest, utilizes electrochemical reduction followed by reaction with aromatic 1,2-diamines (Guirado et al., 2000; Guirado et al., 2004). Although these methods are not directly for 6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine, they provide insight into the type of chemical reactions that could be involved in its synthesis.
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies involving similar triazine derivatives, like the vibrational spectra and molecular structure analysis of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory (DFT), offer insights into the structural characteristics of triazine compounds (Muthu & Prabakaran, 2014). These analyses often involve spectroscopic techniques and computational methods to determine bond lengths, angles, and other geometric parameters that define the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
1,3,5-triazine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, which are influenced by their electronic structure. The reactivity can be attributed to the electrophilic nature of the triazine ring, making it susceptible to nucleophilic attack. For instance, the synthesis and characterization of triazine-based compounds often involve reactions with nucleophiles or the formation of complexes with metals (Dolaz et al., 2009).
Physical Properties Analysis
The physical properties of 1,3,5-triazine derivatives, such as melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides information on the molecular packing, hydrogen bonding, and other intermolecular interactions within the solid state, which can affect the compound's physical properties (Kavipriya et al., 2015).
properties
IUPAC Name |
6-chloro-4-N-(4-chlorophenyl)-2-N-cyclohexyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N5/c16-10-6-8-12(9-7-10)19-15-21-13(17)20-14(22-15)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYONXFPNNGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N2-(4-chlorophenyl)-N4-cyclohexyl-1,3,5-triazine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.